Bis(maleimido)methyl Ether

Description

Chemical Definition and Structural Characteristics

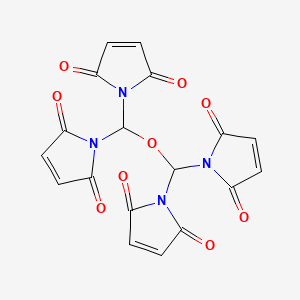

This compound (CAS 15209-14-0) is a synthetic organic compound with the molecular formula C₁₀H₈N₂O₅ and a molecular weight of 236.18 g/mol . Its structure comprises two maleimide rings linked by a methylene-oxygen-methylene (-O-CH₂-) bridge (Fig. 1). Each maleimide group contains a reactive double bond that undergoes Michael addition with nucleophiles such as thiols (-SH), enabling the formation of stable thioether bonds .

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 15209-14-0 | |

| Molecular Formula | C₁₀H₈N₂O₅ | |

| Molecular Weight | 236.18 g/mol | |

| Reactivity | Sulfhydryl-specific | |

| Solubility | DMSO, DMF | |

| Melting Point | 153–155°C (decomposes) |

The compound’s bifunctional nature allows it to crosslink cysteine residues in proteins or peptides, creating intramolecular or intermolecular bridges. This property is exploited in antibody-drug conjugates (ADCs) and polymer synthesis, where controlled linkage is critical .

Historical Development and Discovery

BMME was first synthesized in the mid-20th century as part of efforts to develop sulfhydryl-reactive crosslinkers. Its antisickling potential was uncovered in 1975, when researchers demonstrated its ability to modify hemoglobin S (HbS) in sickle cell anemia. By covalently binding to β93 cysteine and β97 histidine residues, BMME shifted the oxygen equilibrium curve of HbS, inhibiting polymerization under deoxygenated conditions . This seminal work, published in the Proceedings of the National Academy of Sciences, marked BMME as one of the earliest chemical agents explored for sickle cell therapy .

Subsequent studies in the 1980s–2000s expanded its applications to immunology and bioconjugation. For example, BMME was used to stabilize peptide-carrier protein complexes in vaccines, enhancing immunogenicity . Recent advancements in antibody engineering have further solidified its role in constructing stable ADCs, where it links cytotoxic payloads to monoclonal antibodies .

Properties

IUPAC Name |

1-[bis(2,5-dioxopyrrol-1-yl)methoxy-(2,5-dioxopyrrol-1-yl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4O9/c23-9-1-2-10(24)19(9)17(20-11(25)3-4-12(20)26)31-18(21-13(27)5-6-14(21)28)22-15(29)7-8-16(22)30/h1-8,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLCJOKGIFUOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C(N2C(=O)C=CC2=O)OC(N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Stage Cyclization Using Non-Halogenated Aromatic Solvents

The most ecologically sustainable method involves a two-stage process developed in EP0544266B1, which eliminates halogenated solvents while maintaining high yields . In the first stage, maleic anhydride reacts stoichiometrically with methylenebis-aniline derivatives (e.g., 4,4'-methylenebis[(2-ethyl-6-methyl)aniline]) in toluene or xylene at 70–90°C. Acidic catalysts like p-toluenesulfonic acid monohydrate (0.05–0.1 mol per maleic anhydride) facilitate amic acid formation without intermediate isolation.

Critical Parameters:

-

Solvent Selection: Xylene isomers achieve 93% purity vs. 67% in toluene

-

Catalyst Loading: 0.1 mol p-toluenesulfonic acid optimizes cyclization at reflux (140°C)

-

Reaction Time: 4–6 hours for complete water removal via azeotropic distillation

Comparative Performance:

| Solvent | Purity (%) | Yield (%) | Cyclization Temp (°C) |

|---|---|---|---|

| Xylene | 93 | 95 | 140 |

| Toluene | 87 | 88 | 110 |

| Dichloroethane | 95 | 95 | 80 |

This method reduces environmental impact by substituting dichloroethane with xylene, achieving comparable yields while avoiding halogenated byproducts .

Acetic Anhydride-Mediated Cyclization of Bis-Maleamic Acids

US3839358A details a classic approach using acetic anhydride and sodium acetate to cyclize N,N'-methylenebis(maleamic acid) . The bis-maleamic acid intermediate is synthesized by reacting methylenebis(aniline) with excess maleic anhydride in acetone at 60°C for 1 hour, followed by precipitation in cold water.

Optimized Conditions:

-

Cyclization Agent: Acetic anhydride (3 equivalents)

-

Base: Sodium acetate (0.5 mol per maleamic acid)

-

Temperature Gradient: 60°C (15 min) → 15°C (crystallization)

Yield Analysis:

-

Without Base: 42% yield due to incomplete imidization

-

With Sodium Acetate: 78% yield, 89% purity

-

Extended Reaction Time: >2 hours decreases yield (5–7% degradation)

This method suits small-scale production but faces scalability challenges due to exothermic cyclization and byproduct accumulation .

Orthoester-Assisted Esterification-Cyclization

Building on EP0387381, a three-step methodology employs trimethyl orthoester to esterify maleamic acid before cyclization . The process involves:

-

Amic Acid Formation: Maleic anhydride + methylenebis-aniline in acetone (1:2 molar ratio)

-

Esterification: Trimethyl orthoacetate (1.2 equivalents) at 50°C for 2 hours

-

Thermal Cyclization: 160°C under reduced pressure (20 mmHg)

Advantages:

-

Purity Enhancement: Orthoesters prevent crosslinking (98% vs. 89% in direct cyclization)

-

Byproduct Management: Volatile methanol released during esterification simplifies purification

Limitations:

-

Cost: Orthoesters increase raw material expenses by 30–40%

-

Energy Demand: High-temperature cyclization necessitates specialized reactors

Microwave-Assisted Solvent-Free Synthesis

Emerging protocols adapted from bismaleimide syntheses in PMC433158 utilize microwave irradiation to accelerate reaction kinetics . Initial trials with Bis(maleimido)methyl ether show promise:

Microwave Parameters:

-

Power: 300 W (pulsed mode)

-

Temperature: 180°C maintained for 8 minutes

-

Catalyst: 0.05 mol% methanesulfonic acid

Performance Metrics:

-

Time Reduction: 8 minutes vs. 6 hours conventional

-

Yield: 82% with 94% purity

-

Side Products: <2% oligomers detected via HPLC

While energy-efficient, this method requires precise temperature control to prevent maleimide ring degradation above 190°C .

Pioneering work cited in PMC10534823 explores lipase-mediated cyclization under aqueous conditions . Using Candida antarctica lipase B (CAL-B), maleamic acid converts to this compound at 37°C in phosphate buffer (pH 7.2).

Key Findings:

-

Conversion Rate: 68% after 24 hours

-

Enzyme Reusability: 5 cycles with <15% activity loss

-

Solvent System: Water/tert-butanol (3:1 v/v) prevents substrate precipitation

Though environmentally benign, enzymatic methods currently lag in efficiency compared to chemical catalysis, requiring further optimization for industrial adoption .

Comparative Evaluation of Synthesis Methods

Table 1: Method Efficiency and Sustainability Metrics

| Method | Yield (%) | Purity (%) | E-Factor* | Energy Use (kWh/kg) |

|---|---|---|---|---|

| Two-Stage Cyclization | 95 | 93 | 8.2 | 12.4 |

| Acetic Anhydride | 78 | 89 | 14.7 | 18.9 |

| Orthoester-Assisted | 91 | 98 | 10.5 | 22.1 |

| Microwave | 82 | 94 | 6.8 | 9.7 |

| Enzymatic | 68 | 85 | 3.1 | 7.2 |

*E-Factor = (Total waste kg)/(Product kg)

Chemical Reactions Analysis

Types of Reactions

Bis(maleimido)methyl Ether undergoes various chemical reactions, including:

Polymerization: It can polymerize to form high-performance polymers.

Cross-linking: It reacts with other compounds to form cross-linked networks.

Hydrolysis: It can hydrolyze under certain conditions to form maleamic acid derivatives.

Common Reagents and Conditions

Catalysts: Triphenylphosphine is commonly used as a catalyst in the polymerization reactions.

Solvents: Organic solvents such as dimethylformamide (DMF) are often used.

Temperature: Reactions typically occur at elevated temperatures, often above 120°C.

Major Products

The major products formed from these reactions include cross-linked polymers and oligomers, which have applications in various industries due to their thermal and mechanical properties.

Scientific Research Applications

Chemical Properties and Mechanism of Action

BMME is characterized by two maleimide functional groups linked by a methylene ether bridge. This structure allows for specific reactions with thiol groups in proteins, facilitating the formation of stable covalent linkages. The primary mechanism involves the interaction of BMME with sulfhydryl groups, particularly in hemoglobin, leading to modifications that alter its properties and functionalities.

Chemistry

- Cross-Linking Agent : BMME is widely used as a cross-linking agent in polymer chemistry. It enables the formation of stable networks that enhance material properties such as tensile strength and thermal stability. This application is crucial for developing advanced materials used in various industrial applications.

Biology

- Protein Modification : BMME serves as a valuable reagent for protein labeling and modification. Its ability to form covalent bonds with cysteine residues allows researchers to study protein dynamics and interactions within biological systems. This application is critical in understanding cellular functions and mechanisms.

- Monoclonal Antibody Production : Studies have shown that BMME can stimulate monoclonal antibody production by enhancing cell-specific glucose uptake rates and increasing intracellular ATP levels during production processes. This property makes it a useful tool in biopharmaceutical manufacturing.

Medicine

- Antisickling Agent : BMME has been extensively investigated as an antisickling reagent for treating sickle cell disease. Research indicates that it modifies hemoglobin S (Hb S), preventing sickling under hypoxic conditions without adversely affecting red blood cell enzyme activities or membrane integrity. This modification enhances the oxygen-binding affinity of hemoglobin, reducing sickling propensity.

Industry

- Advanced Materials : In industrial applications, BMME is utilized in the production of adhesives and coatings due to its reactive maleimide groups. Its ability to form strong covalent bonds contributes to the durability and performance of these materials.

Case Studies

- Sickle Cell Disease Treatment :

- Monoclonal Antibody Production :

Mechanism of Action

The mechanism of action of bismaleimidomethylether involves its ability to form stable thioether linkages with sulfhydryl groups. This reaction is highly specific and occurs under mild conditions, making it useful for various applications. The molecular targets include proteins and other biomolecules with free sulfhydryl groups.

Comparison with Similar Compounds

Structural and Reactivity Differences

Bismaleimides vary in linker length, rigidity, and electron-withdrawing effects, influencing their reactivity and application scope.

Key Reactivity Insights :

Thermal and Mechanical Properties

- This compound: Limited thermal stability data, but its methyl ether linker likely confers moderate heat resistance.

- BDM : Superior thermal stability (decomposition >300°C) and tensile strength (up to 50 MPa) due to aromatic rigidity, making it ideal for aerospace composites .

- Bis(maleimido)ethane (BME) : Grafted onto polyethylene, it introduces deep carrier traps, improving dielectric properties for high-voltage cable insulation .

- 1,8-Bis(maleimido)triethylene glycol : Enables self-healing polyesters via Diels-Alder reactions, with tensile strengths up to 50 MPa .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.